Methyl (4-ethoxy-3,5-diethylphenyl)carbamate
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Overview
Description
Methyl (4-ethoxy-3,5-diethylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by its unique structure, which includes an ethoxy group, two ethyl groups, and a carbamate group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-ethoxy-3,5-diethylphenyl)carbamate typically involves the reaction of 4-ethoxy-3,5-diethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The general reaction scheme is as follows:
[ \text{4-ethoxy-3,5-diethylphenol} + \text{methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of catalysts and optimized reaction conditions to enhance yield and purity. Common methods include the use of tin-catalyzed transcarbamoylation and the reaction of carbamic acid intermediates with alcohols or amines .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-ethoxy-3,5-diethylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Methyl (4-ethoxy-3,5-diethylphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pesticides and herbicides due to its carbamate structure.
Mechanism of Action
The mechanism of action of methyl (4-ethoxy-3,5-diethylphenyl)carbamate involves the inhibition of specific enzymes, particularly those containing serine residues. The carbamate group reacts with the active site of the enzyme, forming a stable carbamoyl-enzyme complex. This inhibits the enzyme’s activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Comparison
Methyl (4-ethoxy-3,5-diethylphenyl)carbamate is unique due to its specific substituents on the phenyl ring, which can influence its reactivity and biological activity. Compared to simpler carbamates like methyl carbamate, it may exhibit different solubility, stability, and enzyme inhibition properties .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique structure and reactivity make it valuable for research and industrial purposes. Understanding its preparation, reactions, and mechanism of action can further enhance its utilization in scientific and industrial applications.
Properties
CAS No. |
84971-53-9 |
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Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
methyl N-(4-ethoxy-3,5-diethylphenyl)carbamate |
InChI |
InChI=1S/C14H21NO3/c1-5-10-8-12(15-14(16)17-4)9-11(6-2)13(10)18-7-3/h8-9H,5-7H2,1-4H3,(H,15,16) |
InChI Key |
XEEQCNUJSPRQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1OCC)CC)NC(=O)OC |
Origin of Product |
United States |
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